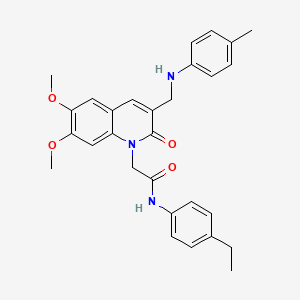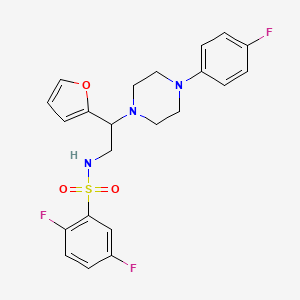![molecular formula C19H20N4 B3000519 1-[2-Methyl-1-(1-methyl-1H-indol-2-yl)propyl]-1H-1,2,3-benzotriazole CAS No. 164227-85-4](/img/structure/B3000519.png)
1-[2-Methyl-1-(1-methyl-1H-indol-2-yl)propyl]-1H-1,2,3-benzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Methyl-1-(1-methyl-1H-indol-2-yl)propyl]-1H-1,2,3-benzotriazole is a complex organic compound that features both indole and benzotriazole moieties. Indole derivatives are known for their diverse biological activities, while benzotriazole derivatives are often used as corrosion inhibitors and UV stabilizers .
Vorbereitungsmethoden
The synthesis of 1-[2-Methyl-1-(1-methyl-1H-indol-2-yl)propyl]-1H-1,2,3-benzotriazole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . The benzotriazole moiety can be introduced through nucleophilic substitution reactions involving appropriate benzotriazole derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
1-[2-Methyl-1-(1-methyl-1H-indol-2-yl)propyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common, especially on the indole ring, using reagents like halogens or nitro compounds.
Major products from these reactions include various substituted indole and benzotriazole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
1-[2-Methyl-1-(1-methyl-1H-indol-2-yl)propyl]-1H-1,2,3-benzotriazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[2-Methyl-1-(1-methyl-1H-indol-2-yl)propyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects such as inhibition of viral replication or induction of apoptosis in cancer cells . The benzotriazole moiety contributes to its stability and ability to interact with metal ions, enhancing its effectiveness as a corrosion inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other indole and benzotriazole derivatives, such as:
1-Methyl-1H-indole-2-carboxylic acid: Known for its anti-inflammatory properties.
1H-Benzotriazole: Widely used as a corrosion inhibitor and UV stabilizer.
2-Methyl-1H-indole-3-carboxaldehyde: Investigated for its antimicrobial and anticancer activities.
1-[2-Methyl-1-(1-methyl-1H-indol-2-yl)propyl]-1H-1,2,3-benzotriazole stands out due to its unique combination of indole and benzotriazole moieties, providing a broad spectrum of biological and industrial applications .
Eigenschaften
IUPAC Name |
1-[2-methyl-1-(1-methylindol-2-yl)propyl]benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-13(2)19(23-17-11-7-5-9-15(17)20-21-23)18-12-14-8-4-6-10-16(14)22(18)3/h4-13,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWGBHBYMRCGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=CC=CC=C2N1C)N3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000436.png)
![3-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B3000438.png)
![4-[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B3000441.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B3000444.png)



![N-(2-chlorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3000450.png)
![3-(1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000452.png)
![7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B3000455.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3000456.png)
![3,3,9-Trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B3000458.png)

